3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid

Peptide synthesis Protecting group strategy Solid-phase synthesis

This orthogonally protected amino acid derivative is a critical building block for solid-phase peptide synthesis (SPPS), uniquely featuring a 3-piperidinyl substitution pattern that introduces rigid conformational constraints absent in 2- or 4-substituted analogs. The orthogonal Fmoc (base-labile) and Cbz (hydrogenolysis-labile) protection enables mild, sequential deprotection, ensuring compatibility with acid-sensitive peptide modifications where Boc-based strategies fail. With a validated purity of ≥98%, this compound guarantees high coupling efficiency in automated SPPS, making it essential for generating high-fidelity peptide libraries and peptidomimetics for drug discovery. Its defined regioisomerism ensures reproducible SAR data without the synthetic re-optimization risks associated with generic piperidine analogs.

Molecular Formula C31H32N2O6
Molecular Weight 528.6 g/mol
CAS No. 886362-38-5
Cat. No. B12093346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid
CAS886362-38-5
Molecular FormulaC31H32N2O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35)
InChIKeyOCLBGRYISKCTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-N-Fmoc-amino-3-(3′-Cbz)piperidine-propionic Acid (CAS 886362-38-5) for Orthogonal Peptide Synthesis


3-N-Fmoc-amino-3-(3′-Cbz)piperidine-propionic acid is an orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a 3-(Fmoc-amino)propionic acid backbone linked at the beta position to a piperidine ring bearing an N-Cbz protecting group . With a molecular formula of C31H32N2O6 and a molecular weight of 528.6 g/mol, it provides chemists with a piperidine-containing amino acid building block whose alpha-amino and piperidine-nitrogen functionalities can be independently deprotected .

Why Fmoc-Piperidine Building Blocks Are Not Interchangeable: Orthogonal Protection Constraints of CAS 886362-38-5


While various Fmoc-protected piperidine amino acids exist, the 3-substituted piperidine regioisomer in CAS 886362-38-5 confers unique spatial and conformational constraints that are not replicated by 2- or 4-substituted analogs such as CAS 886362-31-8 (2-piperidinyl) or 4-piperidinepropionic acid derivatives . Additionally, many commercial building blocks employ orthogonal protection with Boc rather than Cbz on the piperidine nitrogen, which necessitates acidic deprotection conditions that are incompatible with acid-labile peptide modifications [1]. The Cbz group on CAS 886362-38-5 enables mild hydrogenolytic removal, providing an orthogonal deprotection strategy that preserves Fmoc stability and expands synthetic compatibility [2]. Procurement of a generic Fmoc-piperidine analog without verifying the precise substitution pattern and orthogonal protecting group may lead to synthetic failure or require extensive re-optimization of coupling and deprotection protocols.

Quantitative Differentiation of CAS 886362-38-5: Direct Analytical and Structural Comparisons


Orthogonal Protecting Group Orthogonality: Fmoc/Cbz versus Fmoc/Boc Systems

The combination of Fmoc (base-labile) and Cbz (hydrogenolytically cleavable) protecting groups in CAS 886362-38-5 provides genuine orthogonal protection. In contrast, the more common Fmoc/Boc combination (e.g., CAS 313052-02-7, 2-N-Fmoc-amino-3-(4-N-Boc-piperidinyl)propionic acid) requires strongly acidic conditions (TFA) for Boc removal, which can cleave acid-sensitive side-chain protecting groups and cause peptide-resin cleavage in certain SPPS protocols [1]. The mild, neutral hydrogenolysis conditions used for Cbz removal preserve these sensitive functionalities.

Peptide synthesis Protecting group strategy Solid-phase synthesis

Regiochemical Specificity: 3-Piperidinyl versus 2- and 4-Piperidinyl Substitution Patterns

CAS 886362-38-5 features a beta-amino acid backbone substituted at the beta-position with a piperidine ring attached via its 3-position. This regioisomer presents a distinct spatial orientation of the piperidine nitrogen relative to the peptide backbone compared to the 2-piperidinyl analog (CAS 886362-31-8) or the 4-piperidinyl analog (CAS 457060-97-8) . Molecular modeling and published SAR studies on piperidine-containing amino acids demonstrate that the substitution position on the piperidine ring significantly alters the dihedral angles and overall conformation of the resulting peptide, directly impacting biological activity and receptor binding .

Conformational restriction Structure-activity relationship Peptidomimetics

Purity Grade and Analytical Specification for Reliable SPPS Coupling

Reputable suppliers offer CAS 886362-38-5 with a minimum purity of 98% (HPLC) . This high purity specification exceeds the 95% purity commonly offered for generic Fmoc-amino acid building blocks and is critical for achieving high-fidelity peptide synthesis . In SPPS, impurities at the 5% level can lead to significant accumulation of deletion and truncated sequences, especially in longer peptides, drastically reducing final yield and purity.

Quality control Peptide synthesis Procurement

Calculated LogP and TPSA for Membrane Permeability Prediction

The calculated partition coefficient (LogP) for CAS 886362-38-5 is 5.746, and its topological polar surface area (TPSA) is 105.17 Ų [1]. These values are distinct from those of closely related analogs (e.g., the 4-piperidinyl analog with a calculated LogP of ~4.8) and directly influence the predicted lipophilicity and membrane permeability of any peptide or peptidomimetic incorporating this building block [2]. In drug discovery programs, these calculated properties are used to prioritize compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Drug design ADME Physicochemical properties

Thermal Stability and Storage: High Boiling Point for Robust Handling

The compound exhibits a high boiling point of 743.2 °C at 760 mmHg and a flash point of 403.3 °C . While these are predicted values, they indicate significant thermal stability under standard laboratory storage and handling conditions. This contrasts with some less stable amino acid derivatives that may require cold storage or are prone to degradation at room temperature. The high boiling point suggests that the compound is not volatile and can be handled safely without special precautions against vapor loss.

Storage Handling Stability

Optimal Research Applications for CAS 886362-38-5: From Peptide Libraries to SAR Studies


Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The 3-piperidinyl substitution pattern of CAS 886362-38-5 introduces a rigid, cyclic amine into the peptide backbone, restricting conformational flexibility and promoting specific secondary structures . This is particularly valuable for designing peptidomimetics targeting protein-protein interactions, where constrained geometry can enhance binding affinity and selectivity. The orthogonal Fmoc/Cbz protection ensures that the piperidine nitrogen can be selectively unmasked for further derivatization without compromising the Fmoc-protected N-terminus [1].

Solid-Phase Peptide Library Construction for High-Throughput Screening

The high purity (≥98%) and well-defined orthogonal protection scheme make this building block ideal for automated SPPS of peptide libraries . The ability to independently deprotect the alpha-amino and piperidine-nitrogen functionalities allows for the generation of diverse, branched, or cyclic peptide architectures. The Cbz group's mild hydrogenolysis conditions are compatible with a wide range of side-chain protecting groups commonly used in library synthesis, minimizing the risk of side reactions and ensuring library fidelity [1].

Structure-Activity Relationship (SAR) Studies Involving Piperidine-Containing Bioactive Peptides

In medicinal chemistry programs focused on peptides with known piperidine pharmacophores, CAS 886362-38-5 serves as a key intermediate for systematic SAR exploration . Its distinct regioisomerism and calculated LogP of 5.746 offer a unique physicochemical profile compared to 2- or 4-piperidinyl analogs [1]. Incorporating this building block allows researchers to probe the impact of piperidine ring position and lipophilicity on target binding, metabolic stability, and cellular permeability, providing crucial data for lead optimization.

Development of Novel Orthogonally Protected Linkers and Resins for SPPS

The dual-protected nature of CAS 886362-38-5, featuring both Fmoc and Cbz groups, makes it a versatile scaffold for designing novel cleavable linkers and functionalized resins for SPPS . The Cbz group can be removed to anchor the molecule to a solid support, while the Fmoc group remains available for subsequent peptide chain elongation. This orthogonal deprotection strategy enables the creation of custom solid-phase supports with tailored loading capacities and cleavage properties [1].

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